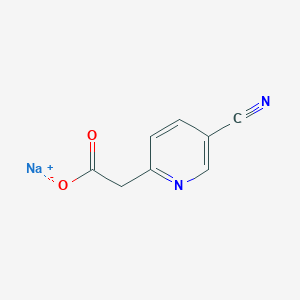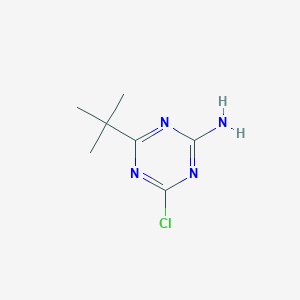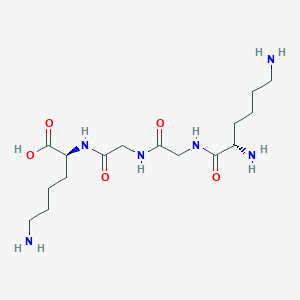
3-(Propan-2-yloxy)pyridin-2-amine hydrochloride
Descripción general
Descripción
3-(Propan-2-yloxy)pyridin-2-amine hydrochloride, with the CAS Number 1797701-65-5, is a chemical compound with a molecular weight of 188.66 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.ClH/c1-6(2)11-7-4-3-5-10-8(7)9;/h3-6H,1-2H3,(H2,9,10);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound, with the CAS number 1797701-65-5 , is being explored for its potential pharmaceutical applications. Its structure suggests it could be useful in the synthesis of various drug candidates. For instance, its pyridine moiety is a common feature in drugs that target the central nervous system, and the isopropoxy group could potentially improve solubility and membrane permeability .
Material Science
In material science, this compound’s amine group can be utilized to create novel polymers or co-polymers. These materials could have applications in creating new types of membranes for gas separation or in the development of sensors that react to environmental changes .
Chemical Synthesis
As a building block in chemical synthesis, 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride can be used to develop new chemical reactions or pathways. Its ability to act as a ligand for metal catalysts could be particularly valuable in creating more efficient catalytic processes .
Chromatography
In chromatography, this compound could be used to modify the stationary phase of chromatographic columns. Its structure could provide unique interactions with analytes, potentially leading to improved separation techniques for complex mixtures .
Analytical Chemistry
In analytical chemistry, the compound’s reactivity with various agents can be harnessed to develop new assays or detection methods. It could be particularly useful in colorimetric tests or as a fluorescence quencher in certain applications .
Anti-fibrotic Research
There is ongoing research into the anti-fibrotic activity of compounds similar to 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride . Such studies are crucial in the fight against fibrotic diseases, which can affect various organs and tissues in the body .
Neuroscience
The pyridine ring present in the compound is often seen in molecules that interact with the nervous system. Research could explore its use as a precursor or modulator for neurotransmitter receptors or transporters .
Environmental Science
Finally, in environmental science, this compound could be investigated for its degradation products and their environmental impact. Understanding its breakdown could help in assessing its suitability for use in outdoor applications .
Safety and Hazards
Propiedades
IUPAC Name |
3-propan-2-yloxypyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(2)11-7-4-3-5-10-8(7)9;/h3-6H,1-2H3,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBUMEUPTPHQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1797701-65-5 | |
| Record name | 3-(propan-2-yloxy)pyridin-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)





![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)



